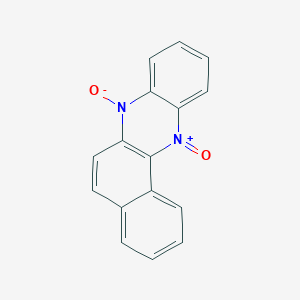

Benzo(a)phenazine, 7,12-dioxide

Description

Overview of Phenazine (B1670421) Derivatives as Nitrogen-Containing Heterocycles

Phenazines are characterized by a tricyclic structure containing a pyrazine (B50134) ring fused with two benzene (B151609) rings. nih.gov This core scaffold can be extensively modified with various functional groups, leading to a vast library of over 6,000 synthetic derivatives and more than 100 naturally occurring compounds. nih.gov

In chemical biology, phenazine derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govmdpi.comresearchgate.net Their planar structure allows them to intercalate with DNA, a mechanism often associated with their cytotoxic effects. nih.gov Furthermore, their fluorescent properties have led to their use in bioimaging and as optical sensors. cabidigitallibrary.orgrsc.org In materials science, phenazines are being explored for their potential in developing organic redox flow batteries and dye-sensitized solar cells due to their electrochemical properties. mdpi.comcarta-evidence.orgrsc.org

A key feature of many phenazine derivatives is their redox activity. mit.edu They can undergo reversible reduction-oxidation reactions, acting as electron shuttles in biological systems. nih.govnih.gov This property is central to their biological functions and their applications in energy storage technologies. mdpi.commit.edunih.gov The redox potential of phenazines can be tuned by modifying the substituents on the phenazine core, allowing for the design of molecules with specific electrochemical characteristics. rsc.org

Contextualization of Benzo(a)phenazine, 7,12-dioxide within the Phenazine Class

This compound belongs to the larger family of phenazine N-oxides, which are derivatives of the basic phenazine structure where one or both of the nitrogen atoms are oxidized.

The core structure of this compound is a benzo[a]phenazine (B1654389) system, which is an expanded version of the phenazine scaffold. nih.gov The "7,12-dioxide" designation indicates the presence of two N-oxide functional groups at positions 7 and 12 of the benzo[a]phenazine ring system. These N-oxide moieties significantly influence the electronic properties and biological activity of the molecule. Phenazine 5,10-dioxides, a related class of compounds, are known to act as prodrugs that are selectively bioreduced under hypoxic conditions to form cytotoxic species. nih.govresearchgate.net

Broad Research Scope and Applications of Phenazine Scaffolds

The versatile phenazine scaffold has been the basis for the development of numerous compounds with therapeutic potential.

Phenazine derivatives have a long history of use as antimicrobial agents. cabidigitallibrary.org For instance, pyocyanin, a phenazine produced by Pseudomonas aeruginosa, exhibits antibacterial activity. nih.gov In anticancer research, the ability of phenazines to induce DNA damage and fragmentation is a key area of investigation. nih.govnih.gov Fused aryl phenazine derivatives have shown significant anticancer activity, with some undergoing clinical studies. nih.govmdpi.com The development of synthetic phenazines with enhanced anticancer activity is an active area of research, aiming to improve the efficacy of chemotherapy. cabidigitallibrary.org

Contributions to Bioelectrocatalysis

A significant area of research for this compound is its application in bioelectrocatalysis. Bioelectrocatalysis involves the use of biological materials, such as enzymes or whole microbial cells, to catalyze electrochemical reactions. A key challenge in this field is establishing efficient electron transfer between the biological component and an electrode. This compound has been investigated as a redox mediator to facilitate this electron transfer.

In a notable study, the ability of various phenazine-based mediators, including this compound, to promote extracellular electron transfer (EET) from Escherichia coli during glucose metabolism was evaluated. researchgate.net The research aimed to understand how the chemical structure of these mediators influences their effectiveness in microbial electrochemical technologies.

The experimental setup involved immobilizing E. coli on carbon paper electrodes and measuring the amperometric current generated during glucose oxidation in the presence of the mediator. researchgate.net The study demonstrated that this compound could effectively function as an electron shuttle, accepting electrons from the microbial metabolic pathway and transferring them to the electrode, thus generating a measurable current.

The performance of this compound was compared with other phenazine derivatives, revealing distinct differences in the mediated currents based on the mediator's structure. researchgate.net This highlights the importance of the molecular architecture of the mediator in designing efficient bioelectrochemical systems.

Below is a data table summarizing the comparative performance of different phenazine mediators in facilitating electron transfer from E. coli.

| Mediator | Concentration (µM) | Mediated Current (µA) |

| Neutral Red (NR) | 100 | ~1.5 |

| Phenazine Methosulfate (PMS) | 100 | ~2.5 |

| This compound (BAPD) | 100 | ~1.0 |

| Pyocyanin (PYO) | 100 | ~3.0 |

| Data is estimated from graphical representations in the source material and is for comparative purposes. researchgate.net |

Further electrochemical studies have been performed on Benzo(a)phenazine, 7,12-dioxides to understand their mode of action, which is fundamental to their application in bioelectrocatalysis. nih.gov These studies provide insights into the reduction potentials and electron transfer kinetics of the compound.

The research into this compound and other phenazines as electron mediators is crucial for the advancement of various biotechnological applications, such as microbial fuel cells, biosensors, and the synthesis of valuable chemicals. researchgate.netnih.gov The ability to efficiently shuttle electrons between microorganisms and electrodes is a cornerstone of these technologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18636-88-9 |

|---|---|

Molecular Formula |

C16H10N2O2 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

7-oxidobenzo[a]phenazin-12-ium 12-oxide |

InChI |

InChI=1S/C16H10N2O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H |

InChI Key |

GZLLXAACHUGEBR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |

Other CAS No. |

18636-88-9 |

Origin of Product |

United States |

Synthetic Methodologies for Benzo a Phenazine, 7,12 Dioxide and Its Derivatives

Classical Synthetic Routes

Classical approaches to the synthesis of the benzo(a)phenazine core and its derivatives, including the 7,12-dioxide, primarily involve oxidative cyclization and condensation reactions. These methods have been established for decades and remain relevant in organic synthesis.

Oxidative cyclization reactions are a key strategy for the formation of the phenazine (B1670421) ring system. These reactions typically involve the formation of two new carbon-nitrogen bonds in a cyclization process, driven by an oxidizing agent.

The Wohl–Aue reaction is a classical method for synthesizing phenazines by condensing an aromatic nitro compound with an aniline (B41778) in the presence of a base. nih.gov This method can also be adapted to produce phenazine N-oxides, which are often intermediates in the main reaction. nih.gov The formation of the phenazine N-oxide can sometimes become the main product depending on the specific reaction conditions employed. nih.gov While the general Wohl-Aue reaction is well-documented for various phenazines, its specific application to yield benzo(a)phenazine, 7,12-dioxide involves the reaction of a nitro-naphthalene derivative with an aniline or a nitraniline with a naphthalene (B1677914) derivative. An intramolecular variation of the Wohl-Aue reaction involves the base-induced condensation of a substituted 2-nitrodiphenylamine (B16788) to form a phenazine N-oxide. nih.gov

A direct application of the Wohl-Aue methodology for the synthesis of benzo(a)phenazine involves the reaction between nitrobenzene (B124822) and 2-naphthylamine (B18577). In this reaction, the amino group of 2-naphthylamine attacks the nitro group of nitrobenzene, leading to a cyclization and subsequent oxidation to form the benzo(a)phenazine skeleton. The reaction is typically carried out at elevated temperatures with a basic catalyst. The formation of N-oxide derivatives, such as this compound, is a possible outcome of this reaction, often influenced by the choice of oxidant and reaction conditions.

Condensation reactions provide a versatile and widely used route to benzo(a)phenazine derivatives. These methods typically involve the reaction of a 1,2-diamine with a suitable dicarbonyl compound.

The reaction of 1,4-naphthoquinones with aromatic 1,2-diamines is a common and efficient method for the synthesis of benzo(a)phenazine derivatives. rsc.orgtubitak.gov.tr For instance, the condensation of 2,3-dichloro-1,4-naphthoquinone with nucleophiles is a frequently used strategy to create substituted 1,4-naphthoquinone (B94277) derivatives which can then be further elaborated. mdpi.com The reaction proceeds through the initial formation of an enamine intermediate, followed by cyclization and oxidation to yield the final tetracyclic phenazine system. The versatility of this method allows for the introduction of various substituents onto the benzo(a)phenazine core by using appropriately substituted 1,4-naphthoquinones and diamines.

| Reactant 1 | Reactant 2 | Product | Yield | Conditions |

| 2,3-dichloro-1,4-naphthoquinone | Thymidine derivatives | Monosubstituted 1,4-naphthoquinone derivatives | 59-77% | Potassium carbonate, Tetrahydrofuran, Room Temperature |

Table 1: Synthesis of 1,4-Naphthoquinone Derivatives. Data sourced from mdpi.com.

A particularly effective and widely reported method for the synthesis of benzo(a)phenazin-5-ol derivatives involves the condensation of Lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines. rsc.orgrsc.org This reaction is often carried out in acetic acid under reflux conditions. rsc.org The initial step is a condensation reaction between the diamine and the quinone, which then undergoes cyclization and dehydration to form the benzo(a)phenazine structure. nih.gov This methodology has been utilized in various one-pot, multi-component reactions to generate a diverse library of functionalized benzo[a]phenazines. nih.govresearchgate.net For example, a solid-state reaction between Lawsone and o-phenylenediamine (B120857) at 70°C for 15 minutes, or as a melt at 120°C for 30 minutes, can produce benzo[a]phenazin-5-ol in quantitative yield. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Conditions |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | o-phenylenediamine | Benzo[a]phenazin-5-ol | 100% | Solid-state, 70°C, 15 min |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | o-phenylenediamine | Benzo[a]phenazin-5-ol | 100% | Melt, 120°C, 30 min |

| Lawsone, Benzene-1,2-diamines, Hydrazines, Aromatic aldehydes, Ethyl acetoacetate | DABCO | Benzo[a]pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazines | 72-84% | PEG-400, 70°C, 90-120 min |

Table 2: Synthesis of Benzo[a]phenazine (B1654389) Derivatives using Lawsone. Data sourced from nih.gov.

Condensation Reactions

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound and its analogues have evolved to meet the demands for more efficient and controlled chemical processes. These methods are broadly categorized into heterocycle expansion processes and multicomponent reactions, each offering unique advantages in constructing the core phenazine structure and its derivatives.

Heterocycle Expansion Processes

Heterocycle expansion represents a key strategy for synthesizing phenazine N-oxides. This approach typically involves the transformation of simpler heterocyclic precursors, such as benzofuroxans, into the more complex phenazine ring system.

A significant method for synthesizing phenazine N,N-dioxides is the reaction between substituted phenols and benzofuroxans, a process known as the Beirut Reaction. researchgate.net In this reaction, benzofuroxan (B160326) (also known as benzo[c] Current time information in Aurangabad, IN.nih.govresearchgate.netoxadiazole N-oxide) reacts with phenolate (B1203915) anions, leading to the expansion of the five-membered furoxan ring into the six-membered pyrazine (B50134) N,N-dioxide ring of the phenazine system. researchgate.netdatapdf.com The reaction of benzofurazan (B1196253) oxide with enolate anions of 1,3-diketones and β-keto esters in a basic medium can also yield substituted quinoxaline (B1680401) di-N-oxides, which are structurally related to phenazine dioxides. datapdf.com

The reaction conditions, such as the choice of base and solvent, play a critical role. For instance, the reaction of dibenzoylmethane (B1670423) with benzofurazan oxide in triethylamine (B128534) yields 2-phenyl-3-benzoylquinoxaline di-N-oxide, whereas using alcoholic potassium hydroxide (B78521) leads to cleavage and the formation of 2-phenylquinoxaline (B188063) di-N-oxide. datapdf.com Similarly, hybrid molecules have been created by reacting sterically hindered phenols with dinitrobenzofuroxan fragments. mdpi.com These expanded benzo[a]phenazine 7,12-dioxides have been investigated as potential selective hypoxic cytotoxins for antitumor therapy. nih.gov

When using substituted benzofuroxans and substituted phenols, the formation of isomeric products is possible. The control over which isomer is predominantly formed is a crucial aspect of the synthesis. The electronic characteristics of the substituents on the 5-position of the benzofuroxan ring play a determinative role in the ratio of the resulting 7- and 8-substituted phenazine N,N-dioxide isomers. researchgate.net

The mesomeric (or resonance) effects of these substituents influence the electrophilicity of the nitrogen atoms in the furoxan ring. Benzofuroxans exist in a tautomeric equilibrium between two non-symmetric structures. The electronic nature of the substituent dictates this equilibrium and, consequently, the regioselectivity of the phenolate attack. researchgate.netmdpi.com For example, electron-donating or electron-withdrawing groups on the benzofuroxan ring can direct the nucleophilic attack of the phenolate to a specific nitrogen, thereby controlling the final substitution pattern on the phenazine core. researchgate.net This allows for a degree of predictability and control over the synthesis of specific isomers. researchgate.net

Table 1: Isomer Ratios in the Synthesis of Phenazine N,N-dioxides from Substituted Benzofuroxans researchgate.net

| Benzofuroxan Substituent | Phenol (B47542) Substituent | Major Isomer | Yield (%) |

|---|---|---|---|

| -Cl | -OH | 8-H | 37 |

| -Br | -OH | 8-H | 40 |

| -NO₂ | -OH | 7-H | 42 |

This table illustrates how the substituent on the benzofuroxan influences the isomeric outcome of the reaction.

Multicomponent Reactions (MCRs) for Diverse Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. tandfonline.com They are particularly valuable for synthesizing complex heterocyclic systems like benzo[a]phenazine derivatives. nih.gov

One-pot syntheses, often involving domino or sequential reactions, are a hallmark of MCRs, providing rapid access to complex molecules from simple precursors while minimizing waste and purification steps. nih.gov Numerous benzo[a]phenazine derivatives, particularly those fused with pyran rings (benzo[a]pyrano[2,3-c]phenazines), have been synthesized using one-pot, multi-component strategies. researchgate.netnih.gov

A common approach involves the initial condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with a 1,2-diamine (like o-phenylenediamine) to form a benzo[a]phenazin-5-ol intermediate. nih.govnih.gov This intermediate is then reacted in situ with other components, such as aldehydes and active methylene (B1212753) compounds (e.g., malononitrile, cyclic 1,3-dicarbonyls), to construct the final fused heterocyclic system. nih.gov These reactions can be performed as two-step, one-pot procedures or as sequential four-component reactions, yielding a wide array of structurally diverse products in good to excellent yields (often 80-97%). nih.govnih.gov

The efficiency and selectivity of these multicomponent reactions are often significantly enhanced by the use of catalysts. Both nanocatalysts and organic catalysts have proven effective.

Nanocatalysts: The use of heterogeneous nanocatalysts offers advantages such as high efficiency, mild reaction conditions, and easy recovery and reusability. nih.govrsc.org Several nanocatalytic systems have been developed for benzo[a]phenazine synthesis:

Copper Oxide Quantum Dots (CuO QDs): Copper oxide quantum dots supported on magnetic silica (B1680970) mesoporous nanoparticles (M-MSNs/CuO(QDs)) have been used to catalyze the four-component synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, achieving yields of 86–95%. nih.govrsc.org The catalyst demonstrates high stability and can be reused for at least five cycles. nih.gov

Magnetic Core-Shell Nanoparticles: Nanocomposites like H₃PW₁₂O₄₀@Fe₃O₄–ZnO have been employed for the rapid, one-pot synthesis of benzo[a]furo[2,3-c]phenazine derivatives under solvent-free microwave conditions. tandfonline.comtandfonline.com Other magnetic nanoparticle catalysts include spinel FeAl₂O₄ and theophylline (B1681296) immobilized on Fe₃O₄@SiO₂ nanoparticles. nih.gov

Graphene Oxide-Based Catalysts: Hyperbranched polyglycerol functionalized graphene oxide (GO-HPG-SO₃H) serves as an effective and reusable catalyst for the one-pot synthesis of benzo[a]pyrano-[2,3-c]phenazine dyes under solvent-free conditions. nih.gov

Organic Catalysts: Metal-free organocatalysts are attractive due to their low cost, low toxicity, and environmental friendliness. researchgate.net

DABCO (1,4-diazabicyclo[2.2.2]octane): This readily available and reusable solid base catalyst has been widely used in the one-pot, four-component synthesis of various pyrano[3,2-a]phenazine derivatives. nih.govresearchgate.net

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TSA), oxalic acid, and even simple formic acid have been used to promote the condensation reactions, often in green solvents like polyethylene (B3416737) glycol (PEG-400) or aqueous ethanol. nih.govnih.gov

Other Organocatalysts: A variety of other organic molecules have been successfully employed as catalysts, including theophylline, caffeine, pyridine, and trisodium (B8492382) citrate (B86180), highlighting the versatility of organocatalysis in this field. nih.govrsc.orgresearchgate.net Eosin Y has also been used as a photoredox catalyst in visible-light-mediated syntheses. acs.org

Table 2: Examples of Catalyst-Mediated Multicomponent Syntheses of Benzo[a]phenazine Derivatives

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| M-MSNs/CuO(QDs) | 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aldehyde, malononitrile | Benzo[a]pyrano[2,3-c]phenazine | 86-95 | nih.gov |

| H₃PW₁₂O₄₀@Fe₃O₄-ZnO | 2-hydroxynaphthalene-1,4-dione, 1,2-diamine, arylglyoxal, indole | Benzo[a]furo[2,3-c]phenazine | Moderate to Good | tandfonline.com |

| DABCO | 2-hydroxy-1,4-naphthoquinone, 1,2-diamine, carbonyl compound, alkylmalonate | Pyrano[3,2-a]phenazine | Good to Excellent | nih.gov |

| p-TSA in PEG-400 | Lawsone, o-phenylenediamine, aldehyde, cyclic 1,3-dicarbonyl | Fluorescent Benzo[a]phenazine | 82-92 | nih.gov |

| β-cyclodextrin | Lawsone, 1,2-diamine, aldehyde, malononitrile | Benzo[a]pyrano[2,3-c]phenazine | 84-92 | nih.gov |

| Trisodium Citrate | Lawsone, o-phenylenediamine | Benzo[a]phenazin-5-ol | Good | researchgate.net |

Green Chemistry Approaches in Synthesis

Traditional chemical syntheses often involve hazardous materials and produce significant waste. colab.ws In contrast, green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws The development of sustainable and facile synthetic strategies for phenazine derivatives is driven by the need to minimize the use of toxic solvents, catalysts, and energy. colab.ws

Microwave-Assisted Reactions under Solvent-Free Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tubitak.gov.tr This technique has been successfully applied to the synthesis of various phenazine derivatives, including those based on the benzo(a)phenazine scaffold.

A notable green and straightforward procedure for the synthesis of novel benzo[a]furo[2,3-c]phenazine derivatives utilizes a TiO2-SO3H catalyst under microwave irradiation and solvent-free conditions. eurekaselect.comnih.gov This one-pot, four-component domino protocol offers high yields and employs a mild, effective, non-toxic, and inexpensive solid acid catalyst. eurekaselect.comnih.gov Similarly, another efficient method for synthesizing benzo[α]furo[2,3-c]phenazine derivatives involves the use of a magnetically-separable Fe3O4@rGO@ZnO-HPA nanocatalyst under microwave irradiation. tandfonline.com This approach is characterized by high yields, short reaction times (10–15 minutes), operational simplicity, and the avoidance of hazardous reagents and solvents. tandfonline.com

Furthermore, a rapid and environmentally benign procedure for the synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives has been developed using a domino four-component condensation reaction under microwave irradiation in an ethanol/water mixture. tubitak.gov.tr This method employs DABCO as an efficient and reusable base catalyst. tubitak.gov.tr

Table 1: Comparison of Microwave-Assisted Syntheses of Benzo(a)phenazine Derivatives

| Catalyst | Reaction Conditions | Key Advantages | Reference |

| TiO2-SO3H | Microwave, Solvent-free | High yields, mild, non-toxic, inexpensive | eurekaselect.comnih.gov |

| Fe3O4@rGO@ZnO-HPA | Microwave, Solvent-free | High yields, short reaction time, magnetically separable | tandfonline.com |

| DABCO | Microwave, EtOH/H2O | High yields, reusable catalyst, environmentally benign | tubitak.gov.tr |

Application of Nanocatalytic Systems

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Several studies have explored the use of nanocatalysts for the synthesis of benzo(a)phenazine derivatives.

A green and efficient nanocatalytic process for the synthesis of benzo[a]pyrano-[2,3-c]phenazine derivatives has been developed using copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles (M-MSNs/CuO(QDs)). nih.govrsc.orgrsc.org This method operates under mild thermal conditions and provides high reaction yields (86–95%). nih.govrsc.org The nanocatalyst demonstrates high cycling stability, maintaining its catalytic efficiency for at least five operational cycles. nih.govrsc.org The proposed mechanism involves the initial tautomerization of 2-hydroxy-1,4-naphthoquinone, followed by a condensation reaction with o-phenylenediamine in the presence of the nanocatalyst. nih.gov

Another approach utilizes a nanostructured α-chitin/ZnO composite as a reusable nanocatalyst for the green synthesis of benzo[a]pyrano(2,3-c)phenazine derivatives. nih.gov This four-component domino reaction proceeds under microwave irradiation in ethanol, achieving yields of 80–95% within 4–7 minutes. nih.gov Additionally, hyperbranched polyglycerol functionalized graphene oxide (GO-HPG-SO3H) has been employed as an efficient and reusable catalyst for the synthesis of benzo[a]pyrano-[2,3-c]phenazine dyes under solvent-free conditions. nih.gov

Table 2: Nanocatalysts in the Synthesis of Benzo(a)phenazine Derivatives

| Nanocatalyst | Reaction Conditions | Yield (%) | Reusability | Reference |

| M-MSNs/CuO(QDs) | Thermal, EtOH | 86-95 | At least 5 cycles | nih.govrsc.orgrsc.org |

| α-chitin/ZnO | Microwave, EtOH | 80-95 | Reusable | nih.gov |

| GO-HPG-SO3H | Solvent-free, 100 °C | 85-95 | Reusable | nih.gov |

Biosynthetic Pathways

The biosynthesis of phenazine natural products, including their N-oxide derivatives, has been a subject of extensive research. acs.org These pathways offer a green and sustainable alternative to chemical synthesis.

Enzymatic Conversion and N-Oxide Formation

The formation of the phenazine core structure is generally understood to originate from the shikimate pathway intermediate, chorismate. acs.org The subsequent modifications, including N-oxidation, are carried out by various enzymes.

Aromatic N-oxides, including phenazine N-oxides, are valuable for their diverse applications. acs.orgnih.gov The N-oxide group can enhance water solubility and modulate biological activity. nih.gov The biosynthesis of phenazine N-oxides involves the action of N-monooxygenases. For instance, the N-monooxygenase NaphzNO1 from Nocardiopsis sp. 13-12-13 has been identified and is capable of converting 1-hydroxyphenazine (B607933) to its corresponding N-oxide. acs.orgnih.gov However, this enzyme cannot convert 2-hydroxyphenazine. nih.gov

Researchers have successfully designed artificial biosynthetic pathways in microorganisms like Pseudomonas chlororaphis to produce novel phenazine N-oxides. acs.orgnih.gov By introducing heterologous enzymes, such as the monooxygenase PhzS and the N-monooxygenase NaphzNO1, a new derivative, 1-hydroxyphenazine N'10-oxide, was synthesized. acs.orgnih.gov This engineered strain, P. chlororaphis HT66-SN, demonstrates the potential of metabolic engineering for producing unique aromatic N-oxides. acs.orgnih.gov

Another N-monooxygenase, LaPhzNO1 from L. antibioticus OH13, is also involved in the biosynthesis of phenazine N-oxides. nih.gov Both NaphzNO1 and LaPhzNO1 are NADPH-dependent, flavin-containing enzymes. nih.gov These findings highlight the potential for harnessing enzymatic systems for the sustainable production of phenazine N-oxides.

Computational and Theoretical Investigations of Benzo a Phenazine, 7,12 Dioxide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecular systems, offering insights that are often inaccessible through experimental means alone. For benzo(a)phenazine, 7,12-dioxide, these methods have been employed to elucidate its geometry, electronic landscape, and vibrational characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal tool in computational chemistry for studying the electronic structure of many-body systems. Its application to this compound has yielded significant data regarding its molecular framework and electronic behavior.

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. For a library of phenazine (B1670421) mediators, including this compound, DFT computations were conducted to achieve this. The geometry was optimized in the gas phase using the M06-2X functional combined with the 6-31+g(d,p) basis set. bragitoff.com This level of theory is known for its robust performance across a wide range of chemical systems. The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule. The resulting optimized atomic coordinates define the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Table 1: Optimized Geometrical Parameters of this compound (Exemplary Data) (Note: The following data is illustrative of typical outputs from DFT calculations, as specific optimized coordinates for this exact compound are often found in supplementary materials of research papers.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | 1.39 | |

| Bond Length | N7 | O | 1.28 | |

| Bond Angle | C1 | C2 | C3 | 120.5 |

| Dihedral Angle | C1 | C2 | C3 | C4 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum. This is verified by the absence of any imaginary frequencies, which would indicate a saddle point on the potential energy surface. These calculations also provide the theoretical vibrational spectrum of the molecule, which can be correlated with experimental infrared (IR) and Raman spectroscopy data. For this compound, frequency calculations confirmed that the optimized structures were indeed at a minimum energy state. bragitoff.com

Table 2: Calculated Vibrational Frequencies for this compound (Selected Modes) (Note: This table presents hypothetical data to illustrate the nature of vibrational analysis results.)

| Mode | Frequency (cm⁻¹) | Intensity | Description |

| 1 | 3100 | Medium | C-H Stretch |

| 2 | 1620 | Strong | C=C Aromatic Stretch |

| 3 | 1450 | Strong | N-O Stretch |

| 4 | 850 | Medium | C-H Out-of-plane Bend |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Studies on phenazine derivatives have utilized DFT to calculate these orbital energies. For this compound, the analysis of its frontier orbitals is essential in understanding its behavior in chemical reactions. Quantum chemical descriptors, including the energy of the LUMO (E(LUMO)), have been calculated using DFT methods to correlate with biological activities. researchgate.net

Table 3: Frontier Molecular Orbital Energies of this compound (Note: The values presented are representative and derived from typical DFT calculations on similar aromatic N-oxides.)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.41 |

| HOMO-LUMO Gap | 4.44 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For heterocyclic compounds containing N-oxide groups, MEP analysis reveals significant negative potential around the oxygen atoms due to their high electronegativity and lone pairs of electrons. This makes the N-oxide oxygen atoms potential sites for interaction with electrophiles or for hydrogen bonding.

Ab Initio and Hartree-Fock Methods

While DFT is widely used, ab initio and Hartree-Fock (HF) methods represent another important class of quantum chemical calculations. The Hartree-Fock method is a foundational ab initio method that solves the Schrödinger equation without empirical parameterization, though it does not fully account for electron correlation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF method to include electron correlation effects.

For phenazine 5,10-dioxide derivatives, theoretical studies have been conducted at the ab initio level. For instance, calculations have been performed using the 3-21G* basis set to determine properties like Mulliken charges. uni-muenchen.de Comparing results from HF and DFT provides a more comprehensive understanding of the electronic structure. Generally, DFT methods that include some level of electron correlation are considered to provide more accurate results for many systems compared to the HF method alone. bragitoff.com However, the choice of method and basis set is critical and can influence the outcome of the calculations.

Investigation of Intramolecular Interactions

Intramolecular interactions play a crucial role in defining the three-dimensional structure, stability, and ultimately, the function of a molecule. These non-covalent interactions can dictate molecular conformation and influence electronic properties.

The parent structure of this compound lacks hydrogen atoms directly bonded to its nitrogen atoms. Consequently, it cannot form intramolecular N–H⋯N hydrogen bonds. This type of bonding is, however, a critical structural feature in many other nitrogen-containing heterocyclic compounds and their derivatives. For instance, in the crystal structure of alloxazine (B1666890) (1H-benzo[g]pteridine-2,4-dione), a related heterocyclic system, molecules form hydrogen-bonded chains through pairwise N—H⋯N and N—H⋯O interactions. nih.gov These hydrogen bonds create stable, repeating structural motifs, such as centrosymmetric rings, that define the supramolecular assembly in the solid state. nih.gov Should this compound be functionalized with groups containing N-H moieties, such as amino groups, the potential for these intramolecular hydrogen bonds would become a significant factor in determining its conformational preferences and photophysical behavior.

Excited State Properties and Electronic Transitions

The behavior of molecules upon photoexcitation is governed by their excited-state properties. For donor-acceptor (D-A) type molecules, which is a relevant model for many phenazine derivatives, the nature of the lowest singlet excited state (S₁) is crucial. This state can be a locally-excited (LE) state, a charge-transfer (CT) state, or a hybrid of the two (HLCT). nih.govresearchgate.netnih.govfrontiersin.org Studies on derivatives of the closely related benzo[a,c]phenazine (DPPZ) acceptor provide significant insight into how these states can be modulated. nih.govresearchgate.netnih.govfrontiersin.org By attaching different donor moieties to the acceptor core, it is possible to tune the excited-state characteristics. nih.gov

A locally-excited (LE) state arises from an electronic transition that is confined to a specific part of the molecule, either the donor or, more commonly, the acceptor moiety. rsc.org This state is characterized by a small change in dipole moment upon excitation and significant overlap between the hole and particle distributions. researchgate.netrsc.org In materials where the LE state dominates, the transition often has a low oscillator strength, which can result in poor fluorescence. researchgate.net

In a study of donor-acceptor compounds based on a benzo[a,c]phenazine acceptor (DPPZ), the compound CZP-DPPZ was found to have a LE-dominated excited state. nih.govresearchgate.netnih.gov The natural transition orbitals (NTOs) showed that the "hole" and "particle" were largely localized on the DPPZ acceptor moiety. researchgate.net Quantitative analysis using transition density matrices confirmed this, showing a high ratio of LE to CT character. nih.gov

Table 1: Properties of an LE-Dominated Benzo[a,c]phenazine Derivative

| Compound | Donor Moiety | LE:CT Ratio (S₁) | HOMO (eV) | Dihedral Angle |

|---|---|---|---|---|

| CZP-DPPZ | Phenyl-carbazole (CZP) | 0.97:0.03 | -5.58 | ~35° |

Data sourced from theoretical and experimental studies on benzo[a,c]phenazine derivatives. nih.govresearchgate.net

The Hybridized Local and Charge-Transfer (HLCT) state is an excited state that possesses a mix of both LE and CT characteristics. nih.govnih.gov In this state, the hole and particle wavefunctions have partial spatial overlap. researchgate.net This hybridization is highly sought after in materials for organic light-emitting diodes (OLEDs) because it can combine the high photoluminescence efficiency of LE states with the effective exciton (B1674681) utilization of CT states. nih.govnih.gov

The compound TPA-DPPZ, which uses triphenylamine (B166846) (TPA) as the donor, is a prime example of a material exhibiting an HLCT state. nih.govnih.govfrontiersin.org The NTO analysis for its S₁ state shows that the "hole" is distributed over the TPA donor while the "particle" is on the DPPZ acceptor, but with significant overlap. researchgate.net This state hybridization leads to a dramatically increased oscillator strength compared to the LE-dominated equivalent, making it a highly emissive material. nih.govresearchgate.net

Table 2: Properties of an HLCT Benzo[a,c]phenazine Derivative

| Compound | Donor Moiety | LE:CT Ratio (S₁) | HOMO (eV) | Oscillator Strength (S₁) |

|---|---|---|---|---|

| TPA-DPPZ | Triphenylamine (TPA) | 0.49:0.51 | -5.26 | 0.5208 |

Data sourced from theoretical and experimental studies on benzo[a,c]phenazine derivatives. nih.govresearchgate.net

A pure charge-transfer (CT) state involves the effective movement of an electron from the donor to the acceptor moiety upon photoexcitation. rsc.org This is characterized by a large change in dipole moment and a spatial separation of the hole (on the donor) and the particle (on the acceptor). researchgate.netrsc.org The energy of the CT state is highly sensitive to solvent polarity. rsc.orgresearchgate.net In molecules with a strong CT character, the donor and acceptor units are often in a nearly orthogonal arrangement, which minimizes conjugation and promotes the separation of frontier molecular orbitals. nih.gov

The compound PXZ-DPPZ, featuring a phenoxazine (B87303) (PXZ) donor, was designed to have a CT-dominated state. nih.govnih.govfrontiersin.org Its large dihedral angle of approximately 78° between the donor and acceptor units effectively separates the HOMO (located on the PXZ donor) and the LUMO (on the DPPZ acceptor). nih.gov This spatial separation is a clear indicator of a strong CT transition. nih.govresearchgate.net

Table 3: Properties of a CT-Dominated Benzo[a,c]phenazine Derivative

| Compound | Donor Moiety | LE:CT Ratio (S₁) | HOMO (eV) | Dihedral Angle |

|---|---|---|---|---|

| PXZ-DPPZ | Phenoxazine (PXZ) | 0.13:0.87 | -5.09 | ~78° |

Data sourced from theoretical and experimental studies on benzo[a,c]phenazine derivatives. nih.govresearchgate.net

Reactivity and Mechanistic Elucidation of Benzo a Phenazine, 7,12 Dioxide

Redox Activity and Electron Transfer Mechanisms

Benzo(a)phenazine, 7,12-dioxide, a member of the phenazine (B1670421) family, is a redox-active heterocyclic compound. Its reactivity is largely governed by the nitrogen-containing aromatic core and the two N-oxide functional groups. These features enable it to participate in electron transfer reactions, acting as both an electron acceptor and donor under different conditions. The redox behavior of this compound is central to its biological and electrochemical activities.

Bioreduction Processes in Biological Systems

This compound and related phenazine N,N'-dioxides are recognized as prodrugs that can be selectively activated under hypoxic conditions, which are characteristic of solid tumors. researchgate.netresearchgate.net This selective activation is achieved through bioreduction, a process where enzymes in a biological system reduce the compound, leading to the formation of cytotoxic species. researchgate.netresearchgate.net

The bioreduction of phenazine N-oxides is a critical step in their mechanism of action as antitumor agents. In oxygen-deficient (hypoxic) environments, the N-oxide groups can be reduced to form the corresponding phenazine. This reduction process is often facilitated by various reductase enzymes present in cells. For analogous phenazine 5,10-dioxides, studies have implicated enzymes such as DT-diaphorase and cytochrome P450 in their hypoxic metabolism. researchgate.net The reduction is believed to proceed via a one-electron transfer to form a radical anion, which can then be further reduced.

Under normoxic (normal oxygen) conditions, this reduction is often reversible, as the reduced species can be readily re-oxidized by molecular oxygen, thus preventing the accumulation of the cytotoxic form. However, in the low-oxygen environment of a tumor, the reduced form has a longer lifetime, allowing it to exert its cytotoxic effects, which can include the generation of reactive oxygen species and interaction with cellular macromolecules like DNA. researchgate.net

Extracellular Electron Transfer (EET) in Microorganisms

Extracellular electron transfer (EET) is a process by which microorganisms transfer electrons to or from extracellular electron acceptors or donors. This process is fundamental to various microbial metabolic activities and has significant implications for biotechnological applications such as microbial fuel cells (MFCs) and biosensors. Certain redox-active molecules, known as mediators, can facilitate EET by shuttling electrons between the microbial cells and an external electron acceptor, such as an electrode.

This compound has been investigated as an exogenous redox mediator to enhance EET in microorganisms like Escherichia coli. researchgate.net E. coli is a model organism that is not naturally efficient at transferring electrons to an electrode. By introducing an external mediator like this compound, a pathway for electron transfer from the microbial metabolism to an electrode can be established.

The mediator, in its oxidized form, can diffuse across the cell membrane, accept electrons from the intracellular electron carrier pool (such as NADH), become reduced, and then diffuse back out to the extracellular environment. Once outside the cell, the reduced mediator can donate electrons to an electrode, becoming re-oxidized in the process and ready to repeat the cycle. This shuttling mechanism effectively creates an electrical connection between the microbial catabolism and an external circuit.

The effectiveness of a redox mediator in facilitating EET is often quantified by the resulting mediated current density in a microbial electrochemical system. Studies have shown that the concentration of this compound has a direct impact on the mediated current density produced by E. coli.

Research by Simoska et al. (2021) demonstrated that increasing concentrations of this compound led to a corresponding increase in the mediated current density. researchgate.net However, this effect was also accompanied by an increase in cytotoxicity at higher concentrations, indicating a trade-off between mediation efficiency and cell viability. The table below, derived from the findings of this study, illustrates the relationship between the concentration of this compound and the mediated current density in E. coli.

Mediated Current Density of this compound in E. coli

| Concentration (µM) | Mediated Current Density (µA/cm²) |

|---|---|

| 25 | ~1.0 |

| 100 | ~2.5 |

| 200 | ~4.0 |

Electrochemical Characterization of Redox Behavior

The ability of this compound to act as a redox mediator is fundamentally linked to its electrochemical properties. Techniques such as cyclic voltammetry and amperometry are employed to characterize its redox behavior, providing insights into its electron transfer kinetics and potential as a mediator.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which can reveal the formal redox potential, the number of electrons transferred in the redox process, and the reversibility of the reaction. For phenazine-based mediators, CV is used to determine their standard reduction potentials, which is a key parameter in assessing their suitability for facilitating electron transfer from specific metabolic pathways. For example, to effectively accept electrons from NADH (with a standard redox potential of -0.32 V vs. SHE), a mediator should have a more positive redox potential.

Amperometric techniques involve applying a constant potential to an electrode and measuring the current as a function of time. In the context of mediated EET, amperometry is used to quantify the steady-state current generated by the microbial oxidation of a substrate in the presence of a mediator. This provides a direct measure of the efficiency of the mediator in shuttling electrons from the microorganisms to the electrode. The data presented in the table above on mediated current densities were obtained using amperometric techniques. researchgate.net

While specific cyclic voltammograms for this compound are not detailed in the readily available literature, the compound has been characterized as part of broader studies on phenazine mediators, confirming its redox activity and providing the basis for its application in mediated EET. researchgate.net

Quasi-Reversible Redox Mechanisms (2e-, 2H+ Processes)

The electrochemical profile of this compound is characterized by a quasi-reversible two-electron, two-proton (2e-, 2H+) reduction process. This reactivity is central to its proposed mechanism of action as a bioreductive prodrug.

Electrochemical studies, specifically cyclic voltammetry, have been employed to elucidate this redox behavior. In a study by Lavaggi et al. (2010), the electrochemical properties of a series of benzo[a]phenazine (B1654389) 7,12-dioxides were investigated. nih.gov The initial reduction of the N-oxide groups is a critical activation step. This process involves the transfer of two electrons and two protons to the phenazine nucleus, leading to the formation of the corresponding di-N-hydroxy intermediate. The quasi-reversible nature of this process suggests that the reduced species can be re-oxidized, a characteristic that is crucial for its function as an electron shuttle in biological systems.

Further research into the precise electron transfer kinetics and the influence of the cellular microenvironment on the redox cycling of this compound is warranted to fully understand its activation mechanism.

Mechanisms of Biological Action

The biological activity of this compound is multifaceted, stemming from its ability to interact with crucial cellular components and disrupt key signaling pathways. The bioreductive activation of the compound is a prerequisite for many of its cytotoxic effects.

Interaction with Nucleic Acids (DNA Fragmentation, DNA Cleavage)

A significant aspect of the biological action of this compound is its ability to induce DNA damage. Upon bioreduction, the activated form of the compound can interact with molecular oxygen to generate reactive oxygen species (ROS), which in turn can lead to DNA strand breaks.

A study by Lavaggi et al. (2010) demonstrated that derivatives of the benzo[a]phenazine 7,12-dioxide scaffold can cause DNA damage. nih.gov Their research showed that certain derivatives exhibited cytotoxic effects under both aerobic and anaerobic conditions and were capable of inducing DNA fragmentation in tumor cells. nih.gov This suggests that the activated compound, or the ROS it generates, can directly or indirectly lead to single- and double-strand breaks in the DNA backbone. The interaction is not believed to be primarily through intercalation, but rather through oxidative damage mediated by the redox-cycling of the compound.

| Compound Derivative | Condition | Observed DNA Effect | Reference |

| This compound derivative | Aerobic/Anaerobic | DNA Fragmentation | nih.gov |

Table 1: DNA Damaging Effects of this compound Derivatives

Enzyme Inhibition (e.g., Topoisomerase I and II)

While direct studies on this compound are lacking, research on the broader class of benzo[a]phenazine derivatives suggests a potential role as topoisomerase inhibitors. Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs.

A study on a series of benzo[a]phenazine derivatives demonstrated their ability to inhibit both topoisomerase I and II. These compounds were found to stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks and ultimately apoptosis. The proposed mechanism involves the intercalation of the planar phenazine ring system into the DNA helix, which interferes with the religation step of the topoisomerase catalytic cycle. Given the structural similarities, it is plausible that this compound, upon reduction to its planar phenazine core, could exhibit similar inhibitory activity against topoisomerases. However, this remains to be experimentally verified for this specific compound.

Induction of Oxidative Stress Pathways

The generation of reactive oxygen species (ROS) is a central feature of the mechanism of action of many bioreductive compounds, and this compound is likely no exception. The redox cycling of the compound, where it is reduced by cellular reductases and then re-oxidized by molecular oxygen, can lead to a futile cycle that produces superoxide (B77818) anions and hydrogen peroxide.

This increase in intracellular ROS can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress can damage a wide range of cellular macromolecules, including lipids, proteins, and DNA, contributing to the compound's cytotoxicity. While direct evidence for the specific oxidative stress pathways activated by this compound is not available, the known chemistry of phenazine-N-oxides strongly supports this as a key mechanism of action. The generation of ROS is thought to be a primary driver of the DNA fragmentation observed with this class of compounds.

Modulation of Cellular Signaling (e.g., PKC, NF-κB Pathways)

The impact of this compound on cellular signaling pathways is an area that requires further investigation. However, based on studies of related phenazine and quinone compounds, some potential targets can be inferred.

The transcription factor NF-κB is a key regulator of the cellular response to stress, inflammation, and apoptosis. Its activity is known to be modulated by the cellular redox state. It is conceivable that the oxidative stress induced by this compound could lead to the activation or inhibition of the NF-κB pathway. For instance, some phenazine analogues have been shown to inhibit NF-κB activity.

Protein kinase C (PKC) is another important family of signaling proteins that are sensitive to the redox environment. Alterations in PKC signaling can have profound effects on cell proliferation, differentiation, and apoptosis. While no direct link has been established for this compound, the potential for its redox activity to influence these pathways is a logical area for future research.

Synergistic Effects with Therapeutic Agents

The potential for this compound to act synergistically with other therapeutic agents is an intriguing possibility that remains largely unexplored. As a bioreductive agent that is preferentially activated under hypoxic conditions, it could potentially be combined with conventional chemotherapeutics or radiation therapy to target the hypoxic fraction of tumors, which are often resistant to standard treatments.

By inducing DNA damage and potentially inhibiting key DNA repair enzymes like topoisomerases, this compound could sensitize cancer cells to the effects of other DNA-damaging agents. Furthermore, its ability to induce oxidative stress could be exploited in combination with drugs that target cellular antioxidant systems. However, at present, there is a lack of published studies specifically investigating the synergistic effects of this compound with other anticancer agents. This represents a significant gap in the understanding of its full therapeutic potential.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Structural Elucidation Techniques

The definitive determination of the molecular structure of Benzo(a)phenazine, 7,12-dioxide relies on a combination of spectroscopic methods that probe the connectivity of atoms, their chemical environment, and their spatial arrangement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic feature would be the N-O stretching vibration, which is characteristic of N-oxides. This band is typically strong and appears in the region of 1200-1350 cm⁻¹. Other important absorptions would include aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (750-900 cm⁻¹), which can provide information about the substitution pattern on the aromatic rings. The gas-phase IR spectrum of the parent benzo[a]phenazine (B1654389) shows characteristic aromatic absorptions that would also be present in its dioxide derivative, albeit with shifts due to the electronic effects of the N-oxide groups. nist.gov

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Medium to Weak |

| 1400 - 1600 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1200 - 1350 | N-O Stretch | Strong |

| 750 - 900 | C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound (C₁₆H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak at an m/z corresponding to its molecular weight (262.27 g/mol ). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom. Therefore, significant fragment ions would be expected at [M-16]⁺ and [M-32]⁺, corresponding to the loss of one and both oxygen atoms, respectively. This stepwise loss is a key diagnostic feature for phenazine (B1670421) dioxides. Further fragmentation would involve the breakdown of the polycyclic aromatic system.

Spectrophotometric Analyses

Spectrophotometric methods are used to study how molecules interact with electromagnetic radiation, providing information about electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be complex due to its extended π-conjugated system. The spectrum would be dominated by intense π→π* transitions, which are characteristic of polycyclic aromatic compounds. These typically appear as multiple bands at various wavelengths. The parent benzo[a]phenazine exhibits several absorption maxima. nist.gov The introduction of the N-oxide groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. Additionally, n→π* transitions, involving the non-bonding electrons on the oxygen atoms, may also be observed, typically as weaker absorption bands at longer wavelengths than the π→π* transitions. The solvent used can also influence the position of the absorption maxima.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Predicted Wavelength Range (nm) | Remarks |

| π→π | 250 - 450 | Multiple strong absorption bands are expected, shifted to longer wavelengths compared to the parent compound. |

| n→π | > 450 | Weaker absorption bands may be visible at the long-wavelength end of the spectrum. |

Chromatographic Separation and Quantification Methods

The accurate detection and quantification of this compound in various matrices necessitate the use of highly sensitive and selective analytical techniques. Chromatographic methods, particularly when coupled with mass spectrometry, are indispensable for separating the analyte from complex sample constituents and providing precise measurements. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed for such purposes. The choice between these methods often depends on the analyte's volatility and thermal stability, as well as the nature of the sample matrix. For this compound, a heterocyclic aromatic compound, both GC-MS and LC-MS/MS could potentially be applied, with the selection being guided by the specific requirements of the analysis, including desired detection limits and sample throughput.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has revolutionized the analysis of trace-level contaminants in a wide array of matrices. youtube.com Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to include various other compound classes, such as polycyclic aromatic hydrocarbons (PAHs), veterinary drugs, and heterocyclic aromatic amines. quechers.eunih.gov The QuEChERS approach significantly simplifies the extraction and cleanup process, offering high analyte recoveries and improved laboratory efficiency. sigmaaldrich.com

While specific studies on the application of QuEChERS for the extraction of this compound are not extensively documented, the methodology's proven success with structurally related compounds, such as other N-oxides and heterocyclic aromatic compounds, suggests its high potential for this purpose. quechers.eumdpi.com The general QuEChERS workflow involves two main steps: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup. youtube.com

For the analysis of this compound, a typical QuEChERS procedure coupled with Gas Chromatography-Mass Spectrometry (GC-MS) would be initiated by homogenizing the sample. An organic solvent, most commonly acetonitrile (B52724), would be added to extract the analyte from the matrix. mdpi.com The addition of specific salts, such as magnesium sulfate (B86663) and sodium chloride, induces phase separation between the aqueous and organic layers, forcing the analyte into the acetonitrile layer. mdpi.com

Following extraction, a cleanup step is performed to remove interfering matrix components like lipids, pigments, and sugars. sigmaaldrich.com This is achieved by taking an aliquot of the acetonitrile extract and mixing it with a dSPE sorbent. The choice of sorbent is critical and depends on the matrix; for instance, primary secondary amine (PSA) is effective at removing organic acids and some sugars, while C18 is used for lipid removal. sigmaaldrich.com After vortexing and centrifugation, the purified supernatant is ready for GC-MS analysis. Given the N-oxide functionalities of this compound, careful optimization of the QuEChERS buffering conditions (e.g., using acetate (B1210297) or citrate (B86180) buffers) would be crucial to ensure the stability of the compound during extraction. quechers.eu

The final extract can be directly injected into the GC-MS system. For thermally labile compounds, derivatization might be necessary to improve volatility and thermal stability, although this adds a step to the process. plos.orgjfda-online.com The GC separates the analyte from other components in the extract, and the mass spectrometer provides sensitive and selective detection and quantification.

The table below illustrates a hypothetical set of parameters and performance data for a validated QuEChERS-GC-MS method for the quantification of this compound. This serves as a representative example of what could be expected from such an analytical approach.

Table 1: Representative QuEChERS-GC-MS Method Parameters for this compound Analysis

| Parameter | Value/Condition |

| Sample Preparation (QuEChERS) | |

| Sample Intake | 5 g homogenized sample |

| Extraction Solvent | 10 mL Acetonitrile |

| Extraction Salts | 4 g MgSO₄, 1 g NaCl |

| dSPE Cleanup Sorbent | 150 mg PSA, 50 mg C18 |

| Gas Chromatography (GC) | |

| Column | 5% Phenyl-methyl siloxane (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions (m/z) | To be determined based on fragmentation pattern |

| Method Performance (Hypothetical) | |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.5 ng/g |

| Limit of Quantification (LOQ) | 1.5 ng/g |

| Recovery | 85-110% |

| Relative Standard Deviation (RSD) | <15% |

Structure Activity Relationship Sar Studies of Benzo a Phenazine, 7,12 Dioxide

Impact of Substituents on Biological Potency

The biological activity of the benzo(a)phenazine, 7,12-dioxide scaffold is highly sensitive to the nature and position of its substituents. Modifications to the core structure, including the N-oxide groups, side chains, and aromatic rings, have been shown to significantly alter its cytotoxic and enzymatic inhibitory properties.

Role of N-Oxide Functionalities in Cytotoxicity

The N-oxide functionalities are a cornerstone of the biological activity of benzo(a)phenazine, 7,12-dioxides and related phenazine (B1670421) 5,10-dioxides. rsc.orgnih.gov These compounds often function as prodrugs, which are selectively activated under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of solid tumors. rsc.orgnih.gov

The mechanism involves the bioreduction of the N-oxide groups to cytotoxic species. nih.gov This reduction is often more efficient in hypoxic environments, leading to selective cell killing in tumor tissues while sparing healthy, well-oxygenated cells. rsc.orgresearchgate.net The N-oxide groups are considered pivotal for this cytotoxic activity. rsc.org Research on related phenazine 5,10-dioxides demonstrates that these moieties can be bio-reduced to generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which induces cell death. rsc.orgresearchgate.net This hypoxia-selective activation makes the N-oxide scaffold a valuable starting point for the development of targeted anticancer agents. researchgate.netresearchgate.net

Influence of Alkyl and Carbamate (B1207046) Side Chains

The introduction of side chains, particularly those containing alkyl and carbamate groups, has been explored to modulate the bioactivity of phenazine derivatives. In studies on related phenazine 5,10-dioxides, prodrug strategies have identified carbamate side chains as an optimal group to attach to a phenol (B47542) moiety on the scaffold. rsc.org

Furthermore, the introduction of alkylamino side chains to the benzo[a]phenazine (B1654389) core has proven to be a successful strategy for enhancing biological potency. A series of benzo[a]phenazine derivatives bearing alkylamino side chains at the C-5 position exhibited significant antiproliferative activity against several human cancer cell lines, including HeLa, A549, MCF-7, and HL-60. nih.gov The structure-activity relationship studies from this research underscored the critical importance of incorporating an alkylamino side chain for achieving potent dual inhibition of topoisomerase enzymes. nih.gov

Effects of Halogenation and Methylation on Bioactivity

The addition of halogen atoms to the phenazine scaffold is a key strategy for modifying its biological and electronic properties. Research into phenazine 5,10-dioxides identified a specific fluoro-derivative, 7-fluoro-2-aminophenazine 5,10-dioxide, as a potent and selective cytotoxin against hypoxic cells. researchgate.net This compound demonstrated a favorable hypoxic cytotoxicity ratio (HCR) of 6.8, indicating it was significantly more toxic to cells in a low-oxygen environment. researchgate.net The potency of this fluorinated derivative was among the highest reported for this class of bioreductive agents. researchgate.net

While direct SAR studies on methylated this compound are limited in the provided context, the broader effects of methylation have been studied on other molecules. For instance, benzo[a]pyrene (B130552) (a different polycyclic aromatic hydrocarbon) has been shown to influence DNA methylation patterns in cells, which is an epigenetic mechanism of action. nih.govnih.gov However, this relates to the molecule's effect on DNA rather than the effect of a methyl group as a substituent on the molecule's intrinsic bioactivity. In the context of organic electronics, halogenation of a benzo[b]phenazine (B13996840) core with chlorine and bromine was found to improve molecular packing and charge transport properties. rsc.org

Table 1: Bioactivity of a Halogenated Phenazine Derivative Data sourced from studies on related phenazine 5,10-dioxides.

| Compound | Selective Toxicity | Potency (P) in Hypoxic V79 Cells | Hypoxic Cytotoxicity Ratio (HCR) |

|---|

Significance of Amino Substitutions on Topoisomerase Inhibition

Amino substitutions on the benzo[a]phenazine scaffold are crucial for its activity as a topoisomerase inhibitor. Topoisomerases (both Type I and Type II) are vital enzymes involved in DNA replication and repair, making them important targets for anticancer drugs. nih.gov

A study dedicated to synthesizing and evaluating benzo[a]phenazine derivatives with alkylamino side chains at the C-5 position found that these compounds could effectively inhibit both Topoisomerase I (Topo I) and Topoisomerase II (Topo II). nih.gov This dual inhibitory action is a rare and desirable feature for an anticancer agent. nih.gov The study revealed that these compounds act as Topo I poisons by stabilizing the Topo I-DNA cleavage complex and as Topo II catalytic inhibitors by inhibiting the enzyme's ATPase activity. nih.gov The presence of the alkylamino side chain was determined to be essential for this potent inhibitory activity. nih.gov

Table 2: Antiproliferative and Topoisomerase Inhibitory Activity of an Amino-Substituted Benzo[a]phenazine Derivative Represents findings for a lead compound from the studied series.

| Cancer Cell Lines | Antiproliferative Activity (IC50 Range) | Target Enzymes | Mechanism of Action |

|---|

Correlation between Molecular Descriptors and Functional Activity

The biological function of benzo(a)phenazine derivatives is intrinsically linked to their physicochemical properties. Molecular descriptors, such as redox potential, provide a quantitative measure of these properties and can be correlated with functional activities like electron transfer efficiency, which is vital for the compound's mechanism of action.

Relationship between Redox Potential and Electron Transfer Efficiency

The redox potential of this compound is a critical molecular descriptor that governs its ability to accept electrons, a key step in its bioactivation. nih.gov The N-oxide moieties function as bioreductive groups, and their reduction potential must be within a specific range to be efficiently reduced by cellular enzymes, such as cytochrome P450 oxidoreductase. nih.govresearchgate.net

The relationship between the chemical structure and redox potential is well-established; the position and electronic nature of substituents on the phenazine ring can significantly impact the redox potential. nih.gov This, in turn, affects the efficiency of electron transfer processes. nih.gov For hypoxia-activated prodrugs like this compound, an appropriate redox potential is required for selective reduction in the tumor microenvironment. researchgate.net Studies on the active 7-fluoro-2-aminophenazine 5,10-dioxide confirmed that its reduction potential was in the optimal range for effective bioreduction. researchgate.net The development of computational models to predict the redox potentials of phenazine derivatives further highlights the importance of this parameter for designing molecules with desired electronic properties. researchgate.netchemrxiv.org

Influence of Polarity, Lipophilicity, Size, and Volume in

The biological activity of this compound and its analogs is significantly modulated by the physicochemical properties of the molecule, including its polarity, lipophilicity, and the size and volume of its substituents. Quantitative structure-activity relationship (QSAR) studies, particularly 2D and 3D modeling, have been instrumental in elucidating these relationships for the broader class of phenazine dioxides, offering valuable insights into the design of more potent and selective compounds. nih.gov

Polarity and Electronic Effects:

The electronic properties of the phenazine scaffold and its substituents play a crucial role in determining the biological activity. The distribution of electron density, influenced by the polarity of different functional groups, can affect the molecule's ability to interact with biological targets and undergo necessary metabolic transformations. nih.gov

In the context of phenazine dioxides, electronic descriptors have been established as important factors related to their cytotoxic effects under both normal oxygen (oxia) and hypoxic conditions. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can alter the reduction potential of the N-oxide functional groups, which is a critical step in their activation to cytotoxic agents. While specific data for this compound is part of a broader class of compounds, the general principle holds that modifications to the aromatic system that alter its electronic landscape will impact its activity profile.

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. It influences absorption, distribution, metabolism, and excretion (ADME), as well as the ability of the compound to cross cell membranes and reach its intracellular target.

For phenazine dioxides, lipophilic descriptors have been shown to correlate with their cytotoxic activity. nih.gov A certain degree of lipophilicity is necessary for the compound to effectively penetrate the cell membrane. However, excessively high lipophilicity can lead to poor solubility in aqueous biological fluids and non-specific binding to lipids and proteins, which may reduce the concentration of the drug available to exert its therapeutic effect. The balance of hydrophilic and lipophilic properties is therefore critical.

Size and Volume (Steric Effects):

The size and volume of the this compound molecule and its substituents introduce steric factors that can significantly influence its interaction with biological macromolecules, such as enzymes and DNA. 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful in mapping the steric requirements for activity. nih.gov

These studies have revealed that the steric field is a significant parameter in the QSAR models for phenazine dioxides. nih.gov This suggests that the three-dimensional shape of the molecule is critical for its proper fit into the active site of its target enzyme or for its ability to intercalate with DNA. For example, bulky substituents at certain positions could hinder the necessary conformational changes for binding or catalysis, thereby reducing biological activity. Conversely, in some cases, increased size or a specific shape might enhance binding affinity.

The following interactive tables summarize the general influence of these physicochemical properties on the activity of phenazine dioxides, based on QSAR studies.

Table 1: Influence of Physicochemical Properties on the Cytotoxic Activity of Phenazine Dioxides

| Physicochemical Property | Influence on Biological Activity | Rationale |

| Polarity / Electronic Effects | Significant | Modulates the reduction potential of N-oxides, affecting bioactivation. Influences interactions with biological targets. nih.gov |

| Lipophilicity | Significant | Affects cell membrane penetration and bioavailability. A balance is crucial for optimal activity. nih.gov |

| Size / Volume (Steric Effects) | Significant | Dictates the fit of the molecule with its biological target (e.g., enzyme active site, DNA). Can either enhance or hinder activity depending on the specific substitution pattern. nih.gov |

Table 2: Key Findings from 3D-QSAR Studies on Phenazine Dioxides

| QSAR Model Component | Relevance to Activity | Implication for Drug Design |

| Steric Fields | High | The size and shape of substituents are critical for activity. Favorable and unfavorable regions for steric bulk can be identified. nih.gov |

| Electrostatic Fields | High | The distribution of charge on the molecule influences binding affinity and interactions with the target. nih.gov |

| Hydrogen Bond Acceptors | High | The presence and position of hydrogen bond acceptors can significantly enhance binding to the biological target. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Enhanced Yield and Selectivity

The development of efficient and selective synthetic methodologies is crucial for the advancement of benzo(a)phenazine-based compounds. While various methods exist for the synthesis of the core phenazine (B1670421) structure, future efforts will likely focus on strategies that offer higher yields, greater purity, and more environmentally friendly reaction conditions. nih.gov Research into novel catalytic systems, such as the use of nano CuO or silica (B1680970) sulfuric acid, has already shown promise in improving the efficiency of multi-component reactions for creating benzo[a]phenazine (B1654389) derivatives. nih.gov Further exploration of microwave-assisted synthesis and the use of biodegradable catalysts like β-cyclodextrin could lead to more rapid and sustainable production methods. nih.gov Additionally, developing regioselective synthesis techniques will be paramount to control the placement of functional groups on the benzo(a)phenazine scaffold, which is critical for tuning their biological activity. researchgate.net

Deepening Mechanistic Understanding of Biological Interactions

A thorough comprehension of how benzo(a)phenazine, 7,12-dioxide and its analogs interact with biological systems is fundamental to their development as therapeutic agents. While initial studies have pointed towards DNA intercalation and fragmentation as a primary mode of action, a more profound mechanistic understanding is required. nih.govsigmaaldrich.com

Elucidation of Action Mechanisms beyond DNA Intercalation

Future investigations should aim to unravel the full spectrum of cellular targets and pathways affected by these compounds. While DNA remains a key target, exploring other potential mechanisms is crucial. researchgate.netrsc.org For instance, some phenazine derivatives have been shown to act as dual inhibitors of topoisomerase I and II, not by stabilizing the DNA-enzyme complex, but by inhibiting the ATPase activity of the enzyme. nih.gov Research into the potential of this compound derivatives to induce oxidative stress is another promising avenue, as suggested by studies on their activity against resistant Mycobacterium tuberculosis. nih.gov Furthermore, the ability of related phenoxazine (B87303) compounds to induce lysosomal membrane permeabilization in cancer cells suggests that benzo(a)phenazine derivatives might also target cellular organelles, a hypothesis that warrants further investigation. nih.gov

Rational Design of Analogs with Improved Efficacy and Specificity

The benzo(a)phenazine scaffold offers a versatile platform for the rational design of new analogs with enhanced therapeutic properties. By strategically modifying the core structure, researchers can aim to improve potency, selectivity, and pharmacokinetic profiles.

Development of Therapeutics for Resistant Pathogens

The emergence of drug-resistant pathogens represents a significant global health threat. Benzo(a)phenazine derivatives have demonstrated promising activity against resistant strains of Mycobacterium tuberculosis, with some compounds showing higher efficacy than existing drugs like rifampicin. nih.gov This suggests a lack of cross-resistance with current anti-tuberculosis medications. nih.gov Future research should focus on synthesizing and screening a broader library of benzo(a)phenazine analogs to identify compounds with potent activity against a wide range of multidrug-resistant bacteria and fungi. The mechanism of action, which appears to involve oxidative stress, could be a key advantage in overcoming existing resistance mechanisms. nih.gov

Optimization for Hypoxia-Selective Cytotoxicity